molecular formula C15H18O7 B1239459 1-O-trans-Cinnamoyl-beta-D-glucopyranose CAS No. 40004-96-4

1-O-trans-Cinnamoyl-beta-D-glucopyranose

Cat. No.: B1239459
CAS No.: 40004-96-4
M. Wt: 310.3 g/mol
InChI Key: CJGRGYBLAHPYOM-HOLMNUNMSA-N
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Mechanism of Action

Target of Action

1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of β-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position

Mode of Action

It is known that the compound is an “energy-rich” (activated) acyl-donor, comparable to coa-thioesters . This suggests that it may participate in biochemical reactions as an acyl donor.

Biochemical Pathways

It is known to be involved in the alcohol cinnamoyltransferase activity in fruits of cape gooseberry (physalis peruviana) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a natural product that can be isolated from fruits , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant, the maturity of the fruit, and the specific variety of the plant.

Biochemical Analysis

Biochemical Properties

1-O-trans-Cinnamoyl-beta-D-glucopyranose acts as an energy-rich acyl-donor in biochemical reactions, comparable to CoA-thioesters . It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols, forming alkyl cinnamates and glucose . This interaction is crucial for the formation of aroma esters in fruits, contributing to their flavor profile .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the metabolism of cells by acting as a substrate for specific enzymes, thereby altering the levels of certain metabolites . This compound also plays a role in the formation of glycoconjugates, which are essential for cell-cell communication and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an acyl-donor in enzymatic reactions, facilitating the transfer of the cinnamoyl group to various acceptor molecules . This process can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the formation of aroma esters in fruits. It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols . This interaction affects the metabolic flux and levels of certain metabolites, contributing to the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity . It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . This localization is crucial for its role in various biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose can be synthesized through enzymatic reactions involving alcohol O-cinnamoyltransferase. This enzyme catalyzes the transfer of the cinnamoyl group from cinnamic acid to beta-D-glucose . The reaction typically requires specific conditions such as the presence of UDP-glucose and sinapic acid .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources. For instance, it can be isolated from cashew apple juice, where its concentration increases significantly during the ripening process . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce cinnamyl alcohol derivatives .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGRGYBLAHPYOM-HOLMNUNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286331
Record name 1-O-trans-Cinnamoyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-96-4
Record name 1-O-trans-Cinnamoyl-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-trans-Cinnamoyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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